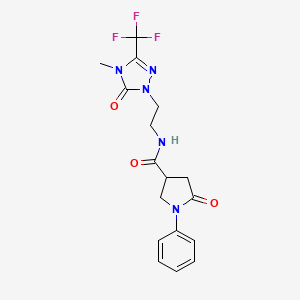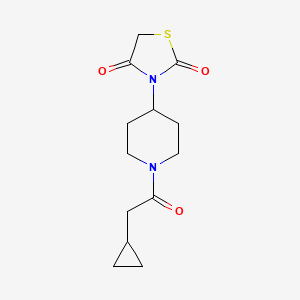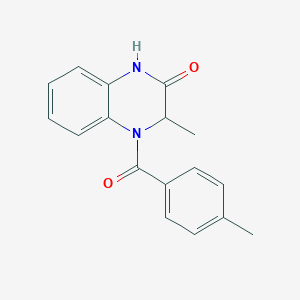
N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridine derivatives. It has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and cardiovascular disorders.
Applications De Recherche Scientifique
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, is a significant application area. These syntheses are achieved through catalytic reactions under oxidative carbonylation conditions, demonstrating the compound's utility in creating diverse heterocyclic structures. The reactions are facilitated by catalytic amounts of palladium iodide in conjunction with potassium iodide, showcasing the compound's role in complex organic synthesis processes (Bacchi et al., 2005).
Crystal Structure Analysis
The compound's utility extends to the structural elucidation of novel molecules. For instance, the crystal structures of three anticonvulsant enaminones have been determined, revealing insights into the molecular configurations and interactions, such as hydrogen bonding, within these compounds. This research underscores the compound's relevance in understanding the structural aspects of related heterocyclic derivatives (Kubicki et al., 2000).
Antifolate Properties
Another area of application is the investigation of antifolate properties. Research has explored the synthesis and antifolate properties of related compounds, providing insights into their potential therapeutic applications. This research highlights the compound's role in the development of novel therapeutic agents and its relevance in medicinal chemistry (Degraw et al., 1992).
Kinase Inhibition
The compound also finds application in the discovery of selective inhibitors for the Met kinase superfamily. Research in this area has led to the development of novel inhibitors with potential therapeutic applications in cancer treatment. This demonstrates the compound's utility in the design and synthesis of selective kinase inhibitors (Schroeder et al., 2009).
Mécanisme D'action
Target of Action
It is known to belong to the class of organic compounds known as quinazolinamines . These compounds are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .
Mode of Action
Quinazolinamines, the class of compounds to which it belongs, are known to interact with their targets in a specific manner .
Biochemical Pathways
It is known that secondary metabolites, such as this compound, show spatiotemporal variation in their accumulation and are of great importance to plants due to their role in development, stress response, and survival .
Pharmacokinetics
It is known that compounds like this undergo oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .
Result of Action
It is known that compounds like this can have a variety of effects depending on their specific targets and mode of action .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-14-7-9(10(17-2)5-11(14)15)12(16)13-6-8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRRAURUEPCFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2518588.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)
![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)
![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)
![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)


![2-Chloro-N-[2-(1H-indazol-6-ylamino)-2-oxoethyl]propanamide](/img/structure/B2518606.png)

![Methyl 4-methoxy-3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]benzoate](/img/structure/B2518608.png)

